molecular formula C20H23NO3 B2555810 (2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 496779-52-3

(2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2555810
CAS No.: 496779-52-3
M. Wt: 325.408
InChI Key: NSMDVTDHRIBQMV-VQHVLOKHSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2,4,6-trimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide product. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide: shares similarities with other amide compounds, such as:

Uniqueness

  • Structural Features : The presence of both 2,4-dimethoxyphenyl and 2,4,6-trimethylphenyl groups in the same molecule.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.
  • Applications : Specific applications in research and industry that are distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-10-14(2)20(15(3)11-13)21-19(22)9-7-16-6-8-17(23-4)12-18(16)24-5/h6-12H,1-5H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDVTDHRIBQMV-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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